4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid
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Overview
Description
4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid is a synthetic organic compound with a complex structure that includes an indole moiety, a benzoic acid group, and a diphenylmethyl substituent.
Preparation Methods
The synthesis of 4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid involves multiple steps, typically starting with the preparation of the indole core. One common method involves the condensation of phenylhydrazine with cyclohexanedione derivatives, followed by further functionalization to introduce the chloro and diphenylmethyl groups . Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and benzoic acid derivatives. For example:
Efipladib: Another indole derivative with similar inhibitory properties.
WAY-196025: A compound with a similar structure and mechanism of action.
What sets 4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
872674-47-0 |
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Molecular Formula |
C30H24ClNO3 |
Molecular Weight |
482.0 g/mol |
IUPAC Name |
4-[2-(1-benzhydryl-5-chloroindol-3-yl)ethoxy]benzoic acid |
InChI |
InChI=1S/C30H24ClNO3/c31-25-13-16-28-27(19-25)24(17-18-35-26-14-11-23(12-15-26)30(33)34)20-32(28)29(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-16,19-20,29H,17-18H2,(H,33,34) |
InChI Key |
DLYDJPUMXHFHLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C(C4=C3C=CC(=C4)Cl)CCOC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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